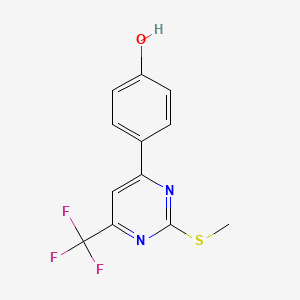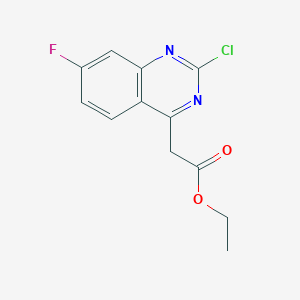
Ethyl 2-Chloro-7-fluoroquinazoline-4-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-Chloro-7-fluoroquinazoline-4-acetate is a heterocyclic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-Chloro-7-fluoroquinazoline-4-acetate typically involves the cyclization of anthranilic acid derivatives. One common method includes the amidation of 2-aminobenzoic acid derivatives with appropriate acid chlorides, followed by cyclization using acetic anhydride under reflux conditions . Another approach involves the reaction of anthranilic acid derivatives with potassium cyanate to form urea derivatives, which are then cyclized with sodium hydroxide to yield the desired quinazoline derivatives .
Industrial Production Methods
Industrial production of this compound often employs eco-efficient one-pot synthesis methods. These methods are designed to minimize waste and use water as a solvent, making the process more environmentally friendly . The reactions are typically carried out at room temperature, and the desired products are obtained through simple filtration.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-Chloro-7-fluoroquinazoline-4-acetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different quinazoline derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, potassium cyanate, sodium hydroxide, and various nucleophiles. Reaction conditions often involve refluxing in organic solvents or carrying out reactions at room temperature in aqueous media .
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can have different biological and chemical properties depending on the substituents introduced .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-Chloro-7-fluoroquinazoline-4-acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including tyrosine kinase inhibitors and other anticancer agents.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly targeting the GABA-A receptor for its potential anticonvulsant activity.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of Ethyl 2-Chloro-7-fluoroquinazoline-4-acetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival . The compound’s fluorine and chlorine substituents enhance its binding affinity to these targets, making it a potent inhibitor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate
- 4-Chloro-7-fluoroquinoline
- 4-Bromo-3-chloro-7-fluoroquinoline
Uniqueness
Ethyl 2-Chloro-7-fluoroquinazoline-4-acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms in the quinazoline ring enhances its reactivity and binding affinity to biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C12H10ClFN2O2 |
|---|---|
Molekulargewicht |
268.67 g/mol |
IUPAC-Name |
ethyl 2-(2-chloro-7-fluoroquinazolin-4-yl)acetate |
InChI |
InChI=1S/C12H10ClFN2O2/c1-2-18-11(17)6-10-8-4-3-7(14)5-9(8)15-12(13)16-10/h3-5H,2,6H2,1H3 |
InChI-Schlüssel |
KOYWYVHNAZDZFF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=NC(=NC2=C1C=CC(=C2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



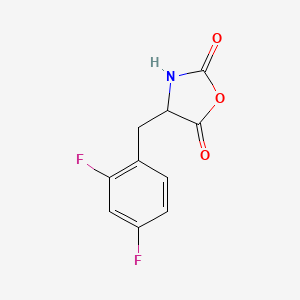
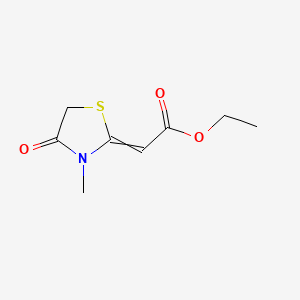
![N-Cyclopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13719367.png)
![(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13719369.png)
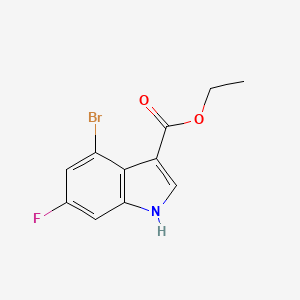
![(5E)-5-[(2-aminopyridin-3-yl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13719380.png)

![Methyl 4-(ethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13719387.png)
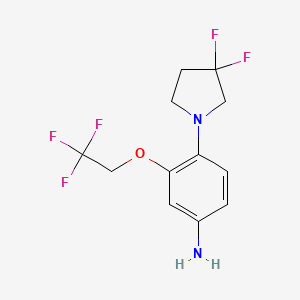
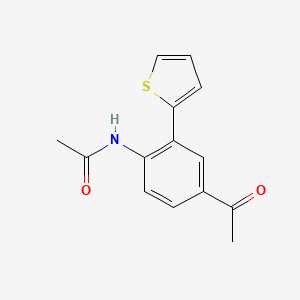
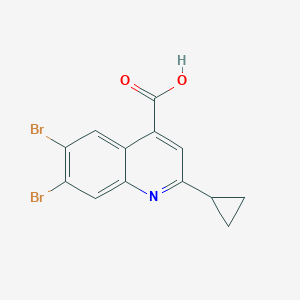
![3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-butylamine](/img/structure/B13719410.png)
